2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid
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Overview
Description
2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is a complex organic compound that features a fluorine atom, a piperidine ring, and a sulfonylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid typically involves multiple steps, starting with the preparation of the piperidine derivative The piperidine ring can be functionalized with a methoxymethyl group through nucleophilic substitution reactions The sulfonylbenzoic acid moiety is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield the corresponding N-oxide, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It may find use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom, in particular, can enhance binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-[3-(methyl)piperidin-1-yl]sulfonylbenzoic acid: Similar structure but lacks the methoxymethyl group.
4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]benzoic acid: Similar structure but lacks the sulfonyl group.
Uniqueness
The presence of both the fluorine atom and the methoxymethyl group in 2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S/c1-21-9-10-3-2-6-16(8-10)22(19,20)11-4-5-12(14(17)18)13(15)7-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMWJLMTWUREAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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